![molecular formula C15H12N6OS2 B2435536 2-Methyl-N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazol-4-carboxamid CAS No. 2034452-57-6](/img/structure/B2435536.png)
2-Methyl-N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N6OS2 and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Analgetische Aktivität
Verbindungen mit einem Thiazolring wurden als analgetisch (schmerzstillend) gefunden . Dies könnte möglicherweise zur Entwicklung neuer Schmerzmittel verwendet werden.
Entzündungshemmende Aktivität
Thiazolderivate wurden als entzündungshemmend gefunden . Das bedeutet, dass sie möglicherweise zur Behandlung von Erkrankungen eingesetzt werden könnten, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis.
Antibakterielle Aktivität
Thiazolderivate haben eine antibakterielle Aktivität gezeigt, d. h. sie können das Wachstum von Mikroorganismen abtöten oder hemmen . Dies könnte möglicherweise zur Entwicklung neuer Antibiotika verwendet werden.
Antifungal Aktivität
Thiazolderivate wurden auch als antifungale Wirkstoffe gefunden . Dies könnte möglicherweise zur Behandlung von Pilzinfektionen verwendet werden.
Antivirale Aktivität
Thiazolderivate wurden als antiviral gefunden . Dies könnte möglicherweise zur Entwicklung neuer antiviraler Medikamente verwendet werden.
Diuretische Aktivität
Thiazolderivate wurden als diuretisch gefunden . Diuretika helfen Ihrem Körper, Salz und Wasser loszuwerden. Sie wirken, indem sie Ihre Nieren dazu bringen, mehr Natrium in Ihren Urin auszuscheiden. Das Natrium nimmt wiederum Wasser aus Ihrem Blut mit.
Antitumor- oder Zytotoxische Arzneimittelmoleküle
Thiazolderivate wurden als antitumoral oder zytotoxisch gefunden . Dies könnte möglicherweise zur Entwicklung neuer Krebsbehandlungen verwendet werden.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles and triazolothiadiazines, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
Based on its structural similarity to other thiazole and triazolothiadiazine derivatives, it can be inferred that it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting their biological activity.
Biochemical Pathways
Thiazole and triazolothiadiazine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial infection, and cancer . The compound’s effects on these pathways can lead to downstream effects on cellular functions and overall organismal health.
Pharmacokinetics
Thiazole derivatives are generally known to have good absorption and distribution profiles due to their planar structure and ability to form hydrogen bonds . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Based on its structural similarity to other thiazole and triazolothiadiazine derivatives, it can be inferred that it may have a range of potential effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with its targets . .
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS2/c1-9-17-11(8-24-9)15(22)16-7-14-19-18-13-5-4-10(20-21(13)14)12-3-2-6-23-12/h2-6,8H,7H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQFDVWITRDGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide](/img/structure/B2435453.png)
![4-Ethyl-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2435455.png)
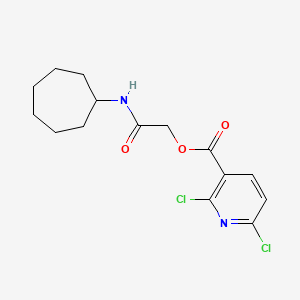
![ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2435458.png)
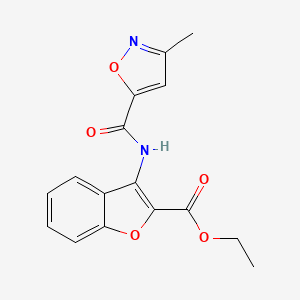
![Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2435460.png)
![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2435463.png)
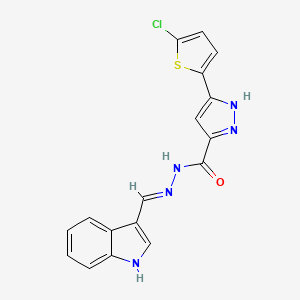
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2435465.png)
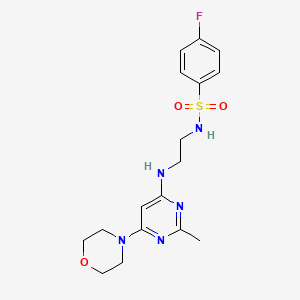
![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435470.png)
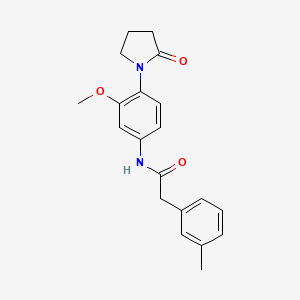
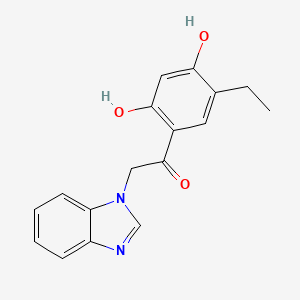
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2435476.png)
